molecular formula C14H17N3 B4513398 N-butyl-6-phenylpyridazin-3-amine

N-butyl-6-phenylpyridazin-3-amine

Cat. No.: B4513398
M. Wt: 227.30 g/mol
InChI Key: OFVDALIGJZMYBV-UHFFFAOYSA-N
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Description

N-butyl-6-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a butyl group at the nitrogen atom and a phenyl group at the sixth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-phenylpyridazin-3-amine can be achieved through several methods. One common approach involves the reaction of 6-phenylpyridazin-3-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the butyl group is reacted with a halogenated 6-phenylpyridazine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize the same synthetic routes as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Various substituted pyridazine derivatives depending on the substituents used.

Scientific Research Applications

N-butyl-6-phenylpyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-butyl-6-phenylpyridazin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-phenylpyridazin-3-amine: Lacks the butyl group, which may affect its solubility and biological activity.

    N-butylpyridazin-3-amine: Lacks the phenyl group, which may influence its electronic properties and reactivity.

    N-butyl-6-methylpyridazin-3-amine: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.

Uniqueness

N-butyl-6-phenylpyridazin-3-amine is unique due to the presence of both butyl and phenyl groups, which confer distinct physicochemical properties. These groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butyl-6-phenylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-3-11-15-14-10-9-13(16-17-14)12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVDALIGJZMYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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